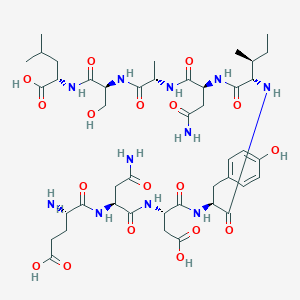
Glu-asn-asp-tyr-ile-asn-ala-ser-leu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glu-asn-asp-tyr-ile-asn-ala-ser-leu, commonly known as the peptide sequence RGD-IL-1α, is a bioactive peptide that has been extensively studied for its role in cell adhesion, migration, and proliferation. It is a short peptide consisting of nine amino acids and has been found to be a critical component in various biological processes, including wound healing, angiogenesis, and cancer metastasis.
Mecanismo De Acción
The RGD-IL-1α peptide sequence binds to integrin receptors on the cell surface, specifically the αvβ3 and αvβ5 integrins. This binding activates signaling pathways that regulate cell adhesion, migration, and proliferation. The peptide sequence has also been found to interact with other proteins, such as fibronectin and vitronectin, which further enhances its biological activity.
Efectos Bioquímicos Y Fisiológicos
The RGD-IL-1α peptide sequence has several biochemical and physiological effects on cells. It promotes cell adhesion and spreading, which is essential for wound healing and tissue regeneration. The peptide sequence also stimulates cell migration, which is necessary for processes such as angiogenesis and cancer metastasis. Additionally, the peptide sequence has been found to promote cell proliferation, which is important for tissue growth and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using the RGD-IL-1α peptide sequence in lab experiments is its ability to promote cell attachment and growth. This makes it a valuable tool for studying cell behavior in vitro. However, the peptide sequence has limitations in terms of its stability and solubility, which can affect its biological activity. Additionally, the peptide sequence may have different effects on different cell types, making it important to consider the specific experimental conditions.
Direcciones Futuras
There are several future directions for research on the RGD-IL-1α peptide sequence. One area of interest is the development of novel biomaterials that incorporate the peptide sequence for tissue engineering and regenerative medicine applications. Additionally, there is ongoing research on the use of the peptide sequence for targeted drug delivery and cancer therapy. Further studies are also needed to better understand the mechanism of action of the peptide sequence and its interactions with other proteins in the extracellular matrix.
Métodos De Síntesis
The RGD-IL-1α peptide sequence can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and deprotected to obtain the final product.
Aplicaciones Científicas De Investigación
The RGD-IL-1α peptide sequence has several applications in scientific research. It has been used as a tool for studying cell adhesion, migration, and proliferation. The peptide sequence is often immobilized onto surfaces to promote cell attachment and growth, making it a valuable tool for tissue engineering and regenerative medicine.
Propiedades
Número CAS |
154301-48-1 |
|---|---|
Nombre del producto |
Glu-asn-asp-tyr-ile-asn-ala-ser-leu |
Fórmula molecular |
C44H67N11O18 |
Peso molecular |
1038.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C44H67N11O18/c1-6-20(4)35(43(71)52-26(15-31(46)58)38(66)48-21(5)36(64)54-30(18-56)42(70)53-29(44(72)73)13-19(2)3)55-41(69)25(14-22-7-9-23(57)10-8-22)50-40(68)28(17-34(62)63)51-39(67)27(16-32(47)59)49-37(65)24(45)11-12-33(60)61/h7-10,19-21,24-30,35,56-57H,6,11-18,45H2,1-5H3,(H2,46,58)(H2,47,59)(H,48,66)(H,49,65)(H,50,68)(H,51,67)(H,52,71)(H,53,70)(H,54,64)(H,55,69)(H,60,61)(H,62,63)(H,72,73)/t20-,21-,24-,25-,26-,27-,28-,29-,30-,35-/m0/s1 |
Clave InChI |
YWYBJTRQRSRIAG-IRRGQOHVSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Otros números CAS |
154301-48-1 |
Secuencia |
ENDYINASL |
Sinónimos |
ENDYINASL Glu-Asn-Asp-Tyr-Ile-Asn-Ala-Ser-Leu glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



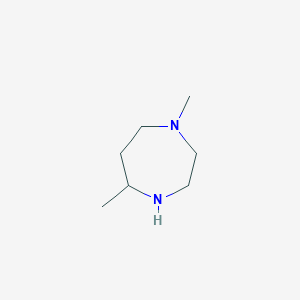
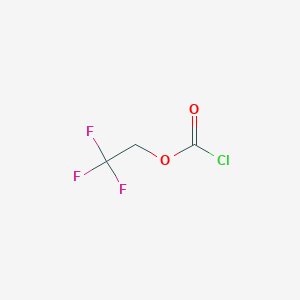
![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)

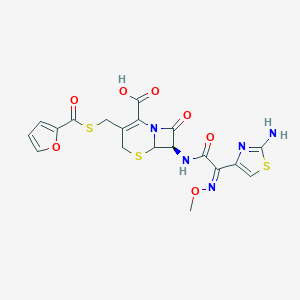
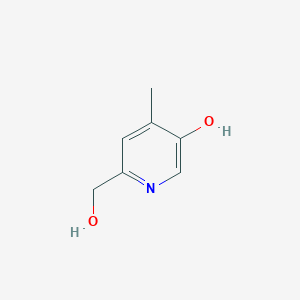
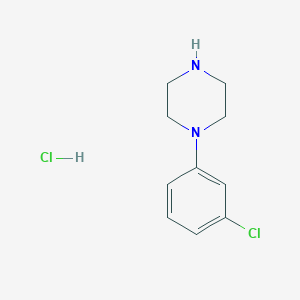
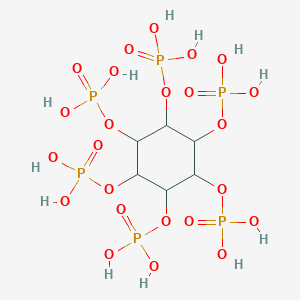
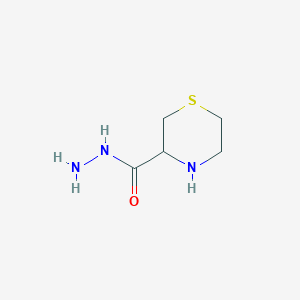
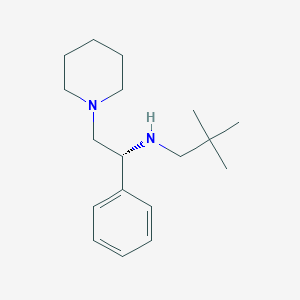
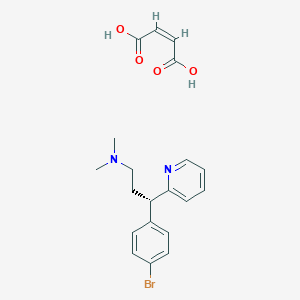
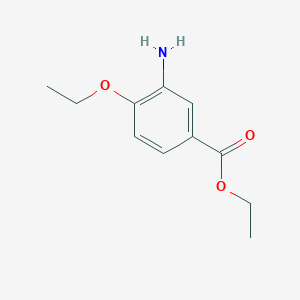
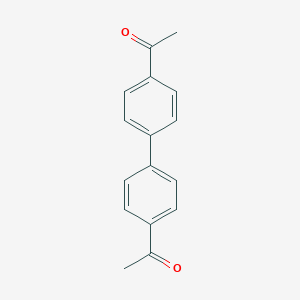
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B124718.png)